molecular formula C25H30OSi B12529841 tert-Butyl(diphenyl)(3-phenylpropoxy)silane CAS No. 142025-03-4

tert-Butyl(diphenyl)(3-phenylpropoxy)silane

Cat. No.: B12529841
CAS No.: 142025-03-4
M. Wt: 374.6 g/mol
InChI Key: JAPPUCOGNJXPJA-UHFFFAOYSA-N
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Description

tert-Butyl(diphenyl)(3-phenylpropoxy)silane is an organosilicon compound with the molecular formula C23H28OSi. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its use in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(diphenyl)(3-phenylpropoxy)silane can be synthesized through a multi-step process involving the reaction of tert-butylchlorodiphenylsilane with 3-phenylpropanol. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(diphenyl)(3-phenylpropoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl(diphenyl)(3-phenylpropoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(diphenyl)(3-phenylpropoxy)silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can interact with different functional groups, leading to the formation of stable complexes. These interactions are facilitated by the unique electronic and steric properties of the tert-butyl and diphenyl groups attached to the silicon atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(diphenyl)(3-phenylpropoxy)silane is unique due to the presence of the 3-phenylpropoxy group, which provides additional steric hindrance and electronic effects. This makes the compound particularly useful in reactions where selective protection or modification of functional groups is required .

Properties

CAS No.

142025-03-4

Molecular Formula

C25H30OSi

Molecular Weight

374.6 g/mol

IUPAC Name

tert-butyl-diphenyl-(3-phenylpropoxy)silane

InChI

InChI=1S/C25H30OSi/c1-25(2,3)27(23-17-9-5-10-18-23,24-19-11-6-12-20-24)26-21-13-16-22-14-7-4-8-15-22/h4-12,14-15,17-20H,13,16,21H2,1-3H3

InChI Key

JAPPUCOGNJXPJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3=CC=CC=C3

Origin of Product

United States

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